molecular formula C13H13NO6S B1417288 4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid CAS No. 1094326-11-0

4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid

Cat. No.: B1417288
CAS No.: 1094326-11-0
M. Wt: 311.31 g/mol
InChI Key: QXOHUSOJDPRZNW-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid is a chemical compound with the molecular formula C13H13NO6S and a molecular weight of 311.32 g/mol It is characterized by the presence of a methoxy group, an oxazole ring, and a methanesulfonyl group attached to a benzoic acid core

Preparation Methods

The synthesis of 4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, thereby modulating their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid can be compared with similar compounds such as:

    4-Methoxybenzoic acid: Lacks the oxazole and methanesulfonyl groups, resulting in different chemical and biological properties.

    3-Methyl-1,2-oxazole-5-sulfonyl chloride: Contains the oxazole and sulfonyl groups but lacks the benzoic acid core.

    Methanesulfonyl chloride: A simpler compound used in the synthesis of sulfonyl derivatives.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methylsulfonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6S/c1-8-5-10(20-14-8)7-21(17,18)12-6-9(13(15)16)3-4-11(12)19-2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOHUSOJDPRZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid
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4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid
Reactant of Route 3
4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid
Reactant of Route 4
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4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid
Reactant of Route 5
4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid
Reactant of Route 6
4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid

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